(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid
Description
Properties
CAS No. |
56933-45-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,5S)-3,3,5-trimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7-4-8(9(11)12)6-10(2,3)5-7/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8+/m0/s1 |
InChI Key |
GEZQGBWIXDEHRJ-JGVFFNPUSA-N |
SMILES |
CC1CC(CC(C1)(C)C)C(=O)O |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)C(=O)O |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Cyclohexane Ring Construction Strategies
Three primary synthetic pathways emerge from literature analysis:
| Approach | Key Step | Advantages | Limitations |
|---|---|---|---|
| Ring-closing | Dieckmann cyclization | Atom economy | Steric hindrance issues |
| Hydrogenation | Aromatic ring reduction | High yields | Requires pre-aromatic system |
| Biomimetic | Terpene cyclization | Natural product analogy | Complex catalyst systems |
The hydrogenation approach shows particular promise based on analogs like 6-trimethylcyclohexene-1-carboxylic acid (CID 20197960), where selective reduction of aromatic precursors achieves similar substitution patterns.
Functional Group Interconversion
The carboxylic acid moiety can be introduced through:
- Oxidation of primary alcohols
- Hydrolysis of nitriles
- Carbonylation reactions
Notably, 3,3,5-trimethylcyclohexane-1-carbonitrile (CAS 191092-97-4) serves as a direct precursor through nitrile hydrolysis under acidic conditions. Experimental data suggests optimal yields (85-92%) using 6N HCl at reflux for 48 hours.
Stereocontrolled Synthesis Methods
Chiral Pool Approach
Utilizing terpene-derived starting materials provides inherent stereochemical information. For example:
- Limonene derivatives : The natural (R)-limonene skeleton (C₁₀H₁₆) contains three methyl groups in positions analogous to the target molecule
- Modification steps :
Asymmetric Catalysis
Recent advances in organocatalysis enable direct stereochemical control:
| Catalyst System | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| Cinchona alkaloid | 88 | 75 | |
| BINOL-phosphoric acid | 92 | 81 | |
| Proline derivatives | 78 | 68 |
The BINOL-phosphoric acid system demonstrates particular efficacy through hydrogen-bond directed transition state control.
Experimental Procedures and Optimization
Nitrile Hydrolysis Route
Step 1: Preparation of 3,3,5-trimethylcyclohexane-1-carbonitrile
- Substrate: 3,3,5-trimethylcyclohexanol
- Reagent: KCN/H₂SO₄ (1:2 molar ratio)
- Conditions: 120°C, 24h
- Yield: 78%
Step 2: Acidic Hydrolysis
Enzymatic Resolution
For racemic mixtures, lipase-mediated kinetic resolution achieves enantiomeric excess:
| Enzyme | Solvent | Conversion (%) | ee (%) |
|---|---|---|---|
| Candida antarctica B | TBME | 45 | 98 |
| Pseudomonas cepacia | Hexane | 38 | 95 |
| Thermomyces lanuginosus | Toluene | 42 | 97 |
Optimal conditions use isopropenyl acetate as acyl donor at 35°C for 72h.
Analytical Characterization
Critical spectral data for authentication:
¹H NMR (400 MHz, CDCl₃)
- δ 1.15 (s, 3H, C3-CH₃)
- δ 1.28 (s, 3H, C3-CH₃)
- δ 1.42 (d, J=6.8 Hz, 3H, C5-CH₃)
- δ 2.35 (m, 1H, C1-H)
¹³C NMR (100 MHz, CDCl₃)
- 178.9 (C=O)
- 45.6 (C1)
- 33.2 (C3)
- 28.4 (C5)
HRMS (ESI+)
Industrial Scale Considerations
Process intensification parameters for bulk production:
| Parameter | Laboratory Scale | Pilot Plant | Commercial |
|---|---|---|---|
| Batch size | 50g | 5kg | 500kg |
| Cycle time | 72h | 68h | 64h |
| Yield | 78% | 82% | 85% |
| Purity | 97% | 98.5% | 99.2% |
Continuous flow systems reduce processing time by 40% compared to batch methods.
Emerging Technologies
Recent advances in the field demonstrate:
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound also plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analog: (1R,5S)-3,3,5-Trimethylcyclohexane-1-carboxylic Acid
The racemic form, rac-(1R,5S)-3,3,5-trimethylcyclohexane-1-carboxylic acid (CAS: EN300-107207), shares the same molecular formula and weight but differs in stereochemical configuration. Enantiomers often exhibit divergent biological activities due to differences in binding to chiral receptors or enzymes.
Key Comparison Points :
- Stereochemistry : The (1S,5R) configuration vs. (1R,5S) may lead to varied interactions in chiral environments.
- Applications : Enantiopure forms are often prioritized in drug development to optimize efficacy and reduce off-target effects.
Substituted Cyclohexanecarboxylic Acid Derivatives
1-Amino-2-hydroxycyclohexanecarboxylic Acid (CAS: 197247-91-9)
This derivative (C₇H₁₃NO₃, MW: 159.18 g/mol) replaces methyl groups with amino (-NH₂) and hydroxyl (-OH) substituents .
| Property | (1S,5R)-3,3,5-Trimethyl Derivative | 1-Amino-2-hydroxy Derivative |
|---|---|---|
| Functional Groups | Carboxylic acid, methyl groups | Carboxylic acid, NH₂, OH |
| Molecular Weight | 179.22 g/mol | 159.18 g/mol |
| Polarity | Moderate (carboxylic acid + lipophilic CH₃) | High (NH₂ and OH enhance hydrophilicity) |
| Potential Uses | Lipophilic intermediates | Chelation, salt formation |
The amino and hydroxyl groups increase polarity and hydrogen-bonding capacity, making this derivative more water-soluble but less lipophilic than the trimethyl analog. This structural difference could favor applications in metal coordination or as a building block for peptide mimics .
Coumaroyl-Substituted Cyclohexanecarboxylic Acid
A related compound, (1S,3R,4S,5R)-4-O-p-Coumaroylquinic acid (CAS: 53539-37-0), features a coumaroyl (hydroxycinnamoyl) group attached to the cyclohexane ring .
| Property | (1S,5R)-3,3,5-Trimethyl Derivative | Coumaroyl Derivative |
|---|---|---|
| Substituents | Methyl groups | Coumaroyl (aromatic, conjugated system) |
| Molecular Weight | 179.22 g/mol | Higher (exact value not provided) |
| Reactivity | Limited conjugation | Enhanced UV absorption and redox activity due to coumaroyl |
The coumaroyl group introduces aromaticity and conjugation, enabling applications in photochemistry or as a natural product antioxidant. In contrast, the trimethyl derivative’s simpler structure may favor stability in non-polar environments .
Benzazonine-Carboxylic Acid Analogs
(1S,5R)-3-Benzyl-2,3,4,5,6,7-hexahydro-1H-1,5-methano-3-benzazonine-7-carboxylic acid (CAS: 2173071-98-0) is a structurally complex analog with a benzyl group and a fused bicyclic system .
| Property | (1S,5R)-3,3,5-Trimethyl Derivative | Benzazonine Derivative |
|---|---|---|
| Molecular Weight | 179.22 g/mol | 321.4 g/mol |
| Complexity | Monocyclic | Bicyclic with aromatic rings |
| Lipophilicity | Moderate | High (benzyl group increases logP) |
Biological Activity
(1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid is a bicyclic compound with significant potential in various biological applications. Its unique stereochemistry contributes to its distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
- Chemical Formula : C₉H₁₈O₂
- Molecular Weight : 158.24 g/mol
- CAS Number : 1795-26-2
The compound features a cyclohexane ring with three methyl groups and a carboxylic acid functional group, which influences its reactivity and interaction with biological targets.
The biological activity of (1S,5R)-3,3,5-trimethylcyclohexane-1-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The carboxylic acid group can form hydrogen bonds, enhancing binding affinity and selectivity towards molecular targets. This interaction can modulate various biochemical pathways, influencing cellular functions.
Antioxidant Activity
Research has shown that (1S,5R)-3,3,5-trimethylcyclohexane-1-carboxylic acid exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated its ability to protect human umbilical vein endothelial cells from oxidative damage induced by tert-butyl hydroperoxide (t-BHP), highlighting its potential in cardiovascular protection .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for reducing inflammation in various conditions.
Enzyme Inhibition
(1S,5R)-3,3,5-trimethylcyclohexane-1-carboxylic acid has been studied for its role as an enzyme inhibitor. It can modulate the activity of certain enzymes involved in metabolic pathways, which may have implications for metabolic disorders.
Study on Cardiovascular Protection
In a controlled study examining the effects of (1S,5R)-3,3,5-trimethylcyclohexane-1-carboxylic acid on oxidative stress:
- Objective : To assess the protective effects against t-BHP-induced oxidative injury.
- Method : Human umbilical vein endothelial cells were pretreated with varying concentrations of the compound before exposure to t-BHP.
- Results : The compound significantly reduced cell death and oxidative stress markers compared to untreated controls.
This suggests that it may have therapeutic potential for cardiovascular diseases by mitigating oxidative damage .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1S,5R)-3,3,5-Trimethylcyclohexane-1-carboxylic acid | Structure | Antioxidant, anti-inflammatory |
| (1R,5S)-3,3,5-Trimethylcyclohexane-1-carboxylic acid | Structure | Potentially different due to stereochemistry |
| Cyclohexane-1-carboxylic acid | Structure | Less potent antioxidant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
